![molecular formula C7HCl7 B14431108 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 79480-82-3](/img/structure/B14431108.png)
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7-Heptachlorobicyclo[221]hepta-2,5-diene is a chlorinated bicyclic compound with a unique structure It belongs to the class of polycyclic chlorinated hydrocarbons, which are known for their stability and resistance to degradation
Preparation Methods
The synthesis of 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene typically involves the chlorination of bicyclo[2.2.1]hepta-2,5-diene. One common method is the reaction of hexachlorocyclopentadiene with acetylene under pressure . This reaction results in the formation of the desired heptachlorinated product. Industrial production methods often involve similar chlorination reactions, utilizing large-scale reactors and controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chlorinated organic compounds.
Medicine: Its derivatives are being explored for potential therapeutic applications, including as antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets such as enzymes and receptors. The chlorinated structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. This interaction can lead to various biological effects, including disruption of cellular processes and inhibition of viral replication.
Comparison with Similar Compounds
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene can be compared to other similar compounds, such as:
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: This compound has one less chlorine atom and exhibits slightly different chemical properties and reactivity.
1,3,5,6,7-Pentachlorobicyclo[3.2.0]hepta-3,6-dien-2-one: Another chlorinated bicyclic compound with different substitution patterns and applications.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
79480-82-3 |
|---|---|
Molecular Formula |
C7HCl7 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
1,2,3,4,5,6,7-heptachlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7HCl7/c8-1-2(9)7(14)4(11)3(10)6(1,13)5(7)12/h5H |
InChI Key |
IZNVNYXWWKHUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1(C2(C(=C(C1(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
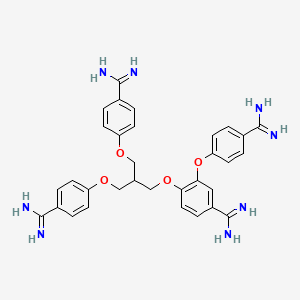
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
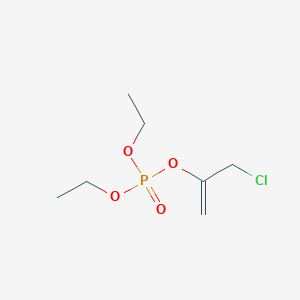

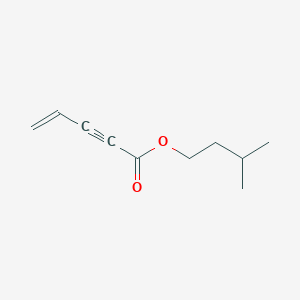
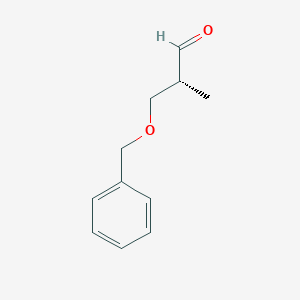
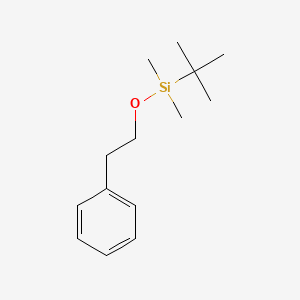
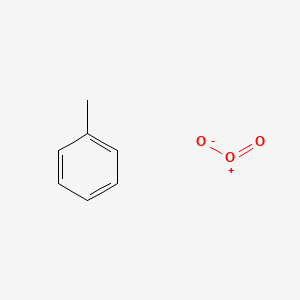
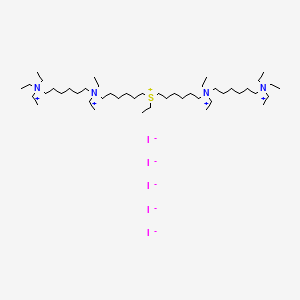
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)


